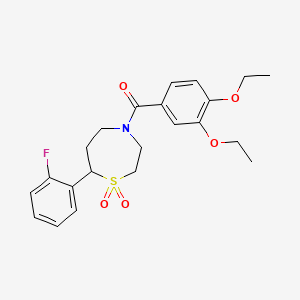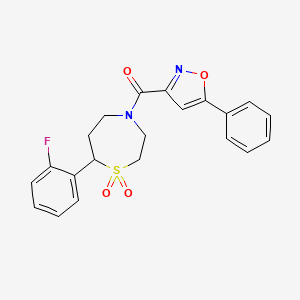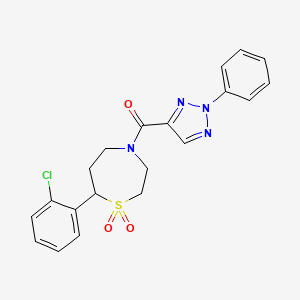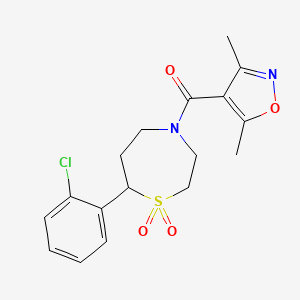![molecular formula C22H24N4O3 B6425853 3-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]piperidin-3-yl}-3,4-dihydroquinazolin-4-one CAS No. 2034296-94-9](/img/structure/B6425853.png)
3-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]piperidin-3-yl}-3,4-dihydroquinazolin-4-one
カタログ番号 B6425853
CAS番号:
2034296-94-9
分子量: 392.5 g/mol
InChIキー: DIZRAZCTBGMWPC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Quinazolinones are another class of compounds that have been widely studied for their medicinal properties.
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of many studies . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of the specific compound you mentioned would likely include this piperidine ring, along with a quinazolinone structure.Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .将来の方向性
特性
IUPAC Name |
3-[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-15(2)29-20-10-9-16(12-23-20)21(27)25-11-5-6-17(13-25)26-14-24-19-8-4-3-7-18(19)22(26)28/h3-4,7-10,12,14-15,17H,5-6,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZRAZCTBGMWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(6-isopropoxynicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された





![7-(2-chlorophenyl)-4-[6-(cyclopentyloxy)pyridine-3-carbonyl]-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425796.png)
![7-(2-chlorophenyl)-4-[3-(2-methyl-1H-indol-1-yl)propanoyl]-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425803.png)
![N-(2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-2-phenoxypropanamide](/img/structure/B6425819.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-1,2-oxazole-4-carboxamide](/img/structure/B6425825.png)
![5-methyl-N-(2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-1,2-oxazole-3-carboxamide](/img/structure/B6425837.png)
![N-(2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B6425840.png)
![N-(2-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)methanesulfonamide](/img/structure/B6425849.png)
![3-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6425859.png)
![3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-3H,4H-thieno[3,2-d][1,2,3]triazin-4-one](/img/structure/B6425860.png)
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B6425869.png)